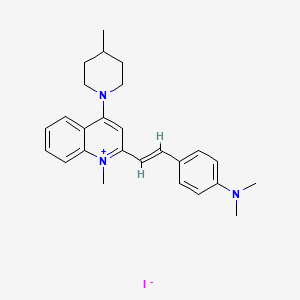

FtsZ-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H32IN3 |

|---|---|

Molecular Weight |

513.5 g/mol |

IUPAC Name |

N,N-dimethyl-4-[(E)-2-[1-methyl-4-(4-methylpiperidin-1-yl)quinolin-1-ium-2-yl]ethenyl]aniline iodide |

InChI |

InChI=1S/C26H32N3.HI/c1-20-15-17-29(18-16-20)26-19-23(28(4)25-8-6-5-7-24(25)26)14-11-21-9-12-22(13-10-21)27(2)3;/h5-14,19-20H,15-18H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

QNSNMYHREQPTRX-UHFFFAOYSA-M |

Isomeric SMILES |

CC1CCN(CC1)C2=CC(=[N+](C3=CC=CC=C32)C)/C=C/C4=CC=C(C=C4)N(C)C.[I-] |

Canonical SMILES |

CC1CCN(CC1)C2=CC(=[N+](C3=CC=CC=C32)C)C=CC4=CC=C(C=C4)N(C)C.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

FtsZ-IN-1: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of FtsZ-IN-1, a potent inhibitor of the bacterial cell division protein FtsZ. This document details the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate its function, offering valuable insights for researchers in antibiotic discovery and development.

Introduction to FtsZ and its Role in Bacterial Cell Division

Filamentous temperature-sensitive mutant Z (FtsZ) is a crucial prokaryotic cytoskeletal protein, homologous to eukaryotic tubulin.[1] It plays a central role in bacterial cell division by assembling into a dynamic, ring-like structure at the future division site, known as the Z-ring.[1][2] This Z-ring acts as a scaffold, recruiting a cascade of other proteins to form the divisome, the machinery responsible for septal peptidoglycan synthesis and ultimately, cell constriction and division.[2] The proper formation and dynamic nature of the Z-ring are essential for bacterial proliferation, making FtsZ a compelling target for novel antibacterial agents.[1]

This compound: A Quinolinium-Based FtsZ Inhibitor

This compound is a potent antibacterial compound characterized by a quinolinium ring structure.[3][4] It exhibits strong activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]

Mechanism of Action of this compound

This compound exerts its antibacterial effect by directly targeting FtsZ and modulating its polymerization dynamics. The primary mechanism of action involves the enhancement and stabilization of FtsZ polymers.[3][4] This hyper-stabilization of FtsZ filaments disrupts the normal, dynamic process of Z-ring formation and constriction, leading to a block in cell division.[3][4] Consequently, treated bacteria are unable to divide and instead elongate, ultimately leading to cell death.[3][4]

Molecular docking studies of similar quinolinium-based FtsZ inhibitors suggest that this compound likely binds to the interdomain cleft of the FtsZ protein.[3] This allosteric binding site is distinct from the GTP-binding site. By binding to this cleft, this compound is thought to induce a conformational change in the FtsZ monomer that favors a state of enhanced polymerization.

Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the bacterial cell division pathway centered on FtsZ and indicates the point of intervention for this compound.

Caption: FtsZ signaling pathway and the inhibitory action of this compound.

Quantitative Data

Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (various strains) | 0.5 - 4 | [4] |

| Bacillus subtilis | 1 - 4 | [4] |

| Enterococcus faecium | 1 - 8 | [3][4] |

| Escherichia coli ATCC 8739 | 64 | [4] |

| Pseudomonas aeruginosa ATCC 27853 | >64 | [4] |

Table 2: Comparative Quantitative Data of Other FtsZ Inhibitors

| Compound | Target Organism | Binding Affinity (Kd) | GTPase Activity (IC50) | Antibacterial Activity (MIC) | Reference |

| PC190723 | S. aureus | - | 55 ng/mL (stimulatory) | 0.5 - 1 µg/mL | [5] |

| Benzamide Cmpd 1 | B. subtilis | 0.5 µM | - | 7 µM (MRSA) | [6] |

| Berberine derivative | S. aureus | - | 38 µg/mL | 2 - 8 µg/mL (MRSA) | [5] |

| Zantrin Z3 | E. coli | - | ~20 µM | - | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of FtsZ inhibitors are provided below. These protocols are foundational for researchers aiming to characterize novel FtsZ-targeting compounds.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.

Materials:

-

Purified FtsZ protein

-

Polymerization Buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

-

GTP stock solution (e.g., 100 mM)

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Fluorometer or spectrophotometer capable of 90° light scattering measurements

Procedure:

-

Pre-warm the polymerization buffer and a quartz cuvette to 30°C.

-

Add the desired concentration of FtsZ protein to the polymerization buffer in the cuvette.

-

Add this compound or the vehicle control (e.g., DMSO) to the cuvette and incubate for a few minutes to establish a baseline reading.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately begin recording the light scattering signal (e.g., at 350 nm) over time. An increase in signal indicates FtsZ polymerization.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.

Materials:

-

Purified FtsZ protein

-

Polymerization Buffer

-

GTP stock solution

-

This compound or other test compounds

-

Malachite green reagent for phosphate detection

Procedure:

-

Set up reactions in a 96-well plate containing FtsZ in polymerization buffer.

-

Add this compound or the vehicle control to the appropriate wells.

-

Initiate the reaction by adding GTP.

-

Incubate the plate at 30°C.

-

At various time points, stop the reaction in designated wells by adding EDTA.

-

Add the malachite green reagent to all wells to detect the amount of inorganic phosphate released from GTP hydrolysis.

-

Measure the absorbance at ~620-650 nm and calculate the rate of GTPase activity.

Antibacterial Susceptibility Testing (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound or other test compounds

-

96-well microtiter plates

Procedure:

-

Prepare a two-fold serial dilution of this compound in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (no drug) and negative (no bacteria) growth controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Experimental Workflow for FtsZ Inhibitor Screening

The following diagram outlines a typical workflow for the discovery and characterization of novel FtsZ inhibitors.

Caption: A typical experimental workflow for FtsZ inhibitor discovery.

Logical Relationship of this compound's Effects

This diagram illustrates the logical progression from the molecular interaction of this compound to its ultimate antibacterial effect.

Caption: Logical cascade of this compound's mechanism of action.

Conclusion

This compound represents a promising class of FtsZ inhibitors with potent activity against clinically relevant Gram-positive pathogens. Its mechanism of action, centered on the hyper-stabilization of FtsZ polymers, underscores the therapeutic potential of targeting bacterial cell division. Further investigation into the precise binding kinetics and the development of analogs with broader-spectrum activity are key areas for future research. This guide provides a solid foundation for scientists and researchers to build upon in the ongoing effort to combat antibiotic resistance.

References

- 1. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of quinolinium-based derivatives targeting FtsZ for antibacterial evaluation and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Quinazolines as Inhibitors of the Bacterial Cell Division Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of FtsZ-IN-1: A Potent Quinolinium-Based Inhibitor of Bacterial Cell Division

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. One promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a bacterial homolog of tubulin that is essential for cell division. FtsZ polymerizes at the mid-cell to form the Z-ring, a structure that recruits other proteins to initiate cytokinesis. Inhibition of FtsZ function disrupts cell division, leading to bacterial cell death. This technical guide provides a detailed overview of the structure-activity relationship (SAR) of FtsZ-IN-1, a potent FtsZ inhibitor with a quinolinium scaffold.

This compound, also identified as compound A3 in a series of synthesized quinolinium-based derivatives, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1] This compound enhances FtsZ polymerization, a mechanism distinct from many other FtsZ inhibitors that aim to disrupt polymer formation.[1] This guide will delve into the quantitative SAR data of this compound and its analogs, detail the experimental protocols for their evaluation, and provide visualizations of the key experimental workflows.

Quantitative Structure-Activity Relationship Data

The antibacterial activity of this compound and its analogs was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of bacterial strains. The core structure of these compounds is a 1-methylquinolinium scaffold with substitutions at the 2- or 4-position. The 'A' series of compounds, including this compound (A3), features a substituent at the 4-position, while the 'B' series has substitutions at the 2-position.

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of this compound (A3) and Analogs

| Compound | R Group | S. aureus (ATCC 29213) | S. aureus (MRSA, ATCC 43300) | S. epidermidis (ATCC 12228) | E. faecium (ATCC 700221) | B. subtilis (ATCC 6633) | E. coli (ATCC 8739) | P. aeruginosa (ATCC 27853) |

| A1 | N-methylaniline | 8 | 16 | 4 | 16 | 8 | >64 | >64 |

| A2 | N-ethylaniline | 4 | 8 | 2 | 8 | 4 | >64 | >64 |

| A3 (this compound) | Piperidine | 1 | 0.5 | 0.25 | 1 | 4 | 64 | >64 |

| A4 | 4-methylpiperidine | 2 | 1 | 0.5 | 2 | 8 | >64 | >64 |

| A5 | 4-ethylpiperidine | 4 | 2 | 1 | 4 | 16 | >64 | >64 |

| A6 | 4-propylpiperidine | 8 | 4 | 2 | 8 | 32 | >64 | >64 |

| A7 | 4-phenylpiperidine | 1 | 0.5 | 0.25 | 1 | 4 | >64 | >64 |

| A8 | Pyrrolidine | 2 | 1 | 0.5 | 2 | 8 | >64 | >64 |

| A9 | Morpholine | 16 | 32 | 8 | 32 | 16 | >64 | >64 |

| A10 | Unsubstituted | >64 | >64 | >64 | >64 | >64 | >64 | >64 |

| B1 | N-methylaniline | 16 | 32 | 8 | 32 | 16 | >64 | >64 |

| B2 | N-ethylaniline | 8 | 16 | 4 | 16 | 8 | >64 | >64 |

| B3 | Piperidine | 4 | 8 | 2 | 8 | 16 | >64 | >64 |

| B4 | 4-methylpiperidine | 8 | 16 | 4 | 16 | 32 | >64 | >64 |

| B5 | 4-ethylpiperidine | 16 | 32 | 8 | 32 | >64 | >64 | >64 |

| B6 | 4-propylpiperidine | 32 | 64 | 16 | 64 | >64 | >64 | >64 |

| B7 | 4-phenylpiperidine | 2 | 4 | 1 | 4 | 8 | >64 | >64 |

| B8 | Pyrrolidine | 8 | 16 | 4 | 16 | 32 | >64 | >64 |

| B9 | Morpholine | 32 | 64 | 16 | >64 | 32 | >64 | >64 |

| B10 | Unsubstituted | >64 | >64 | >64 | >64 | >64 | >64 | >64 |

Data derived from Sun et al., 2022. [1]

From the data presented, several key structure-activity relationships can be deduced:

-

Position of the Amine Substituent: Compounds with the amine substituent at the 4-position of the quinolinium ring (A series) generally exhibit significantly better antibacterial activity against Gram-positive bacteria compared to those with the substituent at the 2-position (B series).[1]

-

Nature of the Amine: Cyclic amines, particularly piperidine (A3) and 4-phenylpiperidine (A7), confer potent activity. The introduction of small alkyl groups at the 4-position of the piperidine ring (A4, A5, A6) leads to a decrease in activity with increasing chain length. The presence of an oxygen atom in the ring, as in morpholine (A9), reduces the activity.[1]

-

Gram-Negative Activity: All synthesized compounds showed weak or no activity against the tested Gram-negative bacteria (E. coli and P. aeruginosa), suggesting a potential lack of penetration through the outer membrane or efflux pump activity.[1]

Experimental Protocols

The evaluation of this compound and its analogs involved several key experiments to determine their antibacterial efficacy and mechanism of action.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

The Minimum Inhibitory Concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strain Preparation: Bacterial strains were cultured on Mueller-Hinton agar (MHA) plates overnight at 37°C. Single colonies were then inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C with shaking until the turbidity reached that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The bacterial suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

-

Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in MHB in 96-well microtiter plates.

-

Inoculation and Incubation: Each well containing the diluted compound was inoculated with the prepared bacterial suspension. The final volume in each well was 100 µL. The plates were incubated at 37°C for 16-20 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

FtsZ Polymerization Assay

The effect of the compounds on FtsZ polymerization was monitored by a light scattering method.

-

Protein Preparation: Bacillus subtilis FtsZ (BsFtsZ) was expressed and purified. The protein concentration was determined using a Bradford protein assay.

-

Assay Conditions: The assay was performed in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).

-

Light Scattering Measurement: Purified BsFtsZ protein was added to the polymerization buffer in a cuvette. The baseline light scattering was monitored at a specific wavelength (e.g., 350 nm or 600 nm) in a fluorometer or spectrophotometer at 37°C.

-

Initiation of Polymerization: Polymerization was initiated by the addition of GTP to a final concentration of 1 mM. The change in light scattering, indicating FtsZ polymer formation, was recorded over time.

-

Inhibitor Testing: To test the effect of the compounds, various concentrations of the test compound (dissolved in DMSO) were pre-incubated with FtsZ before the addition of GTP. The resulting light scattering profiles were compared to a DMSO control. An increase in light scattering in the presence of the compound, as was observed for this compound, indicates promotion of FtsZ polymerization.[1]

Visualizations

Experimental Workflow for FtsZ Inhibitor Evaluation

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the quinolinium-based FtsZ inhibitors.

FtsZ Polymerization Signaling Pathway

The following diagram illustrates the effect of this compound on the FtsZ polymerization pathway.

References

FtsZ Inhibitors: A Technical Guide to the Allosteric Interdomain Cleft Binding Site

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Allosteric Interdomain Cleft of FtsZ as a Target for Novel Antibacterials

Note: Initial searches for a specific compound designated "FtsZ-IN-1" did not yield specific published data. Therefore, this guide focuses on the well-characterized allosteric interdomain cleft (IDC) of the FtsZ protein, a validated and promising target for a significant class of FtsZ inhibitors. The principles, experimental methodologies, and data presentation formats described herein are directly applicable to the study of any inhibitor targeting this site.

Executive Summary

The bacterial cell division protein FtsZ is an essential and highly conserved GTPase, making it an attractive target for the development of new antibiotics. FtsZ polymerizes to form the Z-ring, a dynamic structure that is crucial for bacterial cytokinesis.[1][2][3] Inhibition of FtsZ function disrupts cell division, leading to filamentation and eventual cell death. While FtsZ possesses a GTP-binding site, the interdomain cleft (IDC) has emerged as a key allosteric site for the binding of small molecule inhibitors.[4][5] This guide provides a comprehensive overview of the FtsZ IDC as a drug target, including quantitative binding data for representative inhibitors, detailed experimental protocols for target validation and characterization, and visualizations of key pathways and workflows.

The FtsZ Interdomain Cleft (IDC) as a Druggable Target

FtsZ is composed of a conserved globular core containing an N-terminal GTP-binding domain and a C-terminal domain.[2][4] The IDC is a pocket located between these two domains.[4][5] The binding of small molecules to the IDC can allosterically modulate FtsZ's polymerization dynamics, either by inhibiting polymer formation or by hyper-stabilizing the filaments, both of which disrupt the normal process of cell division.[5] The IDC is considered a more favorable target than the GTP-binding site due to its lower homology with the nucleotide-binding sites of eukaryotic proteins like tubulin, potentially leading to greater selectivity and reduced off-target toxicity.[4]

Quantitative Analysis of Inhibitor Binding to the FtsZ IDC

The affinity and inhibitory potential of compounds targeting the FtsZ IDC are determined using a variety of biophysical and biochemical assays. The data below is representative of typical measurements obtained for potent benzamide inhibitors that bind to this site.

| Compound Class | Target FtsZ (Organism) | Assay Type | Kd (µM) | IC50 (µM) | MIC (µg/mL) | Reference |

| Benzamide Analogue | Bacillus subtilis | Fluorescence Polarization | 15.2 ± 1.1 | N/A | 12.5 | [5] |

| Benzamide Analogue | Staphylococcus aureus | Fluorescence Polarization | 11.8 ± 0.9 | N/A | 25 | [5] |

| Thiazole Orange Derivative | Staphylococcus aureus | GTPase Activity Assay | N/A | 5 | 1.5-3.0 | Not explicitly in search |

| Berberine Derivative | Staphylococcus aureus | GTPase Activity Assay | N/A | 37.8 - 63.7 | 2-8 | Not explicitly in search |

Note: This table presents a summary of representative quantitative data. Kd (dissociation constant) is a measure of binding affinity, IC50 (half-maximal inhibitory concentration) reflects the potency of inhibition in a specific assay, and MIC (minimum inhibitory concentration) indicates the lowest concentration of the compound that prevents visible bacterial growth.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor binding and function. Below are protocols for key experiments used to characterize inhibitors of the FtsZ IDC.

FtsZ Protein Expression and Purification

A reliable source of pure, active FtsZ is fundamental for in vitro assays.

Caption: Workflow for FtsZ protein expression and purification.

Protocol:

-

Expression: The ftsZ gene from the organism of interest is cloned into an expression vector (e.g., pET vector with an N-terminal His-tag). The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown in a rich medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) and the culture is incubated for a further 3-4 hours at 30°C. Cells are harvested by centrifugation.

-

Purification: The cell pellet is resuspended in lysis buffer and lysed by sonication. The lysate is clarified by ultracentrifugation. The supernatant containing the soluble FtsZ is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged FtsZ is eluted with an imidazole gradient. Further purification can be achieved by ion-exchange chromatography followed by size-exclusion chromatography to obtain highly pure FtsZ. The purified protein is dialyzed against a storage buffer and stored at -80°C.[6]

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity (Kd) of a test compound by measuring its ability to displace a fluorescently labeled probe known to bind to the IDC.

Caption: Workflow for a fluorescence polarization competition assay.

Protocol:

-

A fluorescent probe that binds to the FtsZ IDC is synthesized.[5][7]

-

A reaction mixture containing purified FtsZ and the fluorescent probe at a fixed concentration in a suitable buffer is prepared.

-

Increasing concentrations of the unlabeled test compound are added to the reaction mixture.

-

The mixture is incubated to allow the binding to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader. As the unlabeled compound displaces the fluorescent probe from FtsZ, the polarization value decreases.

-

The data are plotted, and the IC50 value is determined by fitting the curve. The binding affinity (Ki) can then be calculated from the IC50.[5][7]

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is often modulated by the binding of inhibitors to the IDC.

Protocol:

-

Purified FtsZ is incubated with varying concentrations of the test inhibitor.

-

The polymerization and GTP hydrolysis are initiated by the addition of GTP.

-

The reaction is allowed to proceed for a defined period.

-

The amount of inorganic phosphate released from GTP hydrolysis is quantified, often using a colorimetric method like the malachite green assay.

-

The rate of GTP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC50.[8]

Light Scattering Assay for FtsZ Polymerization

This method monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as FtsZ monomers assemble into larger polymers.

Protocol:

-

A solution of purified FtsZ in polymerization buffer is placed in a fluorometer or a specialized light scattering instrument.

-

The baseline light scattering is recorded.

-

Polymerization is initiated by the addition of GTP.

-

The change in light scattering at a 90-degree angle is monitored over time.

-

To test the effect of an inhibitor, the assay is performed in the presence of varying concentrations of the compound.

X-ray Crystallography

Determining the crystal structure of FtsZ in complex with an inhibitor provides definitive evidence of the binding site and the specific molecular interactions.

Caption: Workflow for determining the FtsZ-inhibitor complex structure.

Protocol:

-

Highly pure and concentrated FtsZ is mixed with the inhibitor.

-

Crystallization screening is performed using various techniques (e.g., hanging drop vapor diffusion) to identify conditions that yield well-diffracting crystals.

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved using methods such as molecular replacement, and the inhibitor is modeled into the electron density map.

-

The final structure is refined to yield a high-resolution model of the FtsZ-inhibitor complex.[7]

Signaling Pathway and Mechanism of Action

The binding of an inhibitor to the FtsZ IDC allosterically disrupts the dynamic polymerization and depolymerization of FtsZ filaments, which is essential for the proper function of the Z-ring.

Caption: Mechanism of FtsZ inhibition via the interdomain cleft.

The binding of an inhibitor to the IDC can lock FtsZ into a conformation that is either incompetent for polymerization or that forms hyper-stable filaments that cannot be disassembled. This disruption of the normal, dynamic treadmilling of FtsZ protofilaments within the Z-ring prevents the recruitment of other essential cell division proteins and halts the process of cytokinesis.[4][5]

Conclusion

The interdomain cleft of FtsZ is a validated and highly promising target for the development of novel antibacterial agents. A multi-faceted approach employing a suite of biophysical, biochemical, and structural biology techniques is essential for the discovery and characterization of potent and selective inhibitors of this site. The methodologies and data presented in this guide provide a robust framework for the preclinical evaluation of new chemical entities targeting FtsZ for the treatment of bacterial infections.

References

- 1. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 5. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of FtsZ Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial activity of FtsZ inhibitors, a promising class of novel antimicrobial agents. Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial bacterial cytoskeletal protein, homologous to eukaryotic tubulin, that plays a central role in bacterial cell division.[1][2][3] Its essentiality and conservation across many bacterial species make it an attractive target for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.[1][2] This document details the antibacterial spectrum, mechanism of action, and relevant experimental protocols for the characterization of potent FtsZ inhibitors.

Mechanism of Action: Disruption of Bacterial Cytokinesis

FtsZ polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other proteins necessary for septum formation and cell division.[3][4][5] FtsZ inhibitors exert their antibacterial effect by interfering with this process. They can disrupt the formation and function of the Z-ring through various mechanisms, including the inhibition of FtsZ polymerization and the modulation of its GTPase activity, which is essential for the dynamic turnover of FtsZ filaments.[3] The ultimate consequence of FtsZ inhibition is the failure of bacterial cell division, leading to filamentation and eventual cell death.[3][6]

Caption: Mechanism of action of FtsZ inhibitors.

Antibacterial Spectrum of Activity

FtsZ inhibitors have demonstrated a range of antibacterial activity, with some compounds exhibiting potent, narrow-spectrum activity primarily against Gram-positive bacteria, while others show broader-spectrum potential. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several representative FtsZ inhibitors against a panel of bacterial strains.

| FtsZ Inhibitor | Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Compound 1 (3-methoxybenzamide derivative) | Staphylococcus aureus | Panel of isolates | 0.06 - 0.5 (MIC⁹⁰=0.12) | [6] |

| Staphylococcus epidermidis | Panel of isolates | 0.03 - 0.12 (MIC⁹⁰=0.12) | [6] | |

| PC190723 | Staphylococcus aureus | - | 1 | [6] |

| Berberine derivatives | Staphylococcus aureus (MRSA) | - | 2 - 8 | [1][2] |

| Enterococcus faecalis (VRE) | - | 4 - 16 | [1][2] | |

| Escherichia coli | - | 32 - 128 | [1][2] | |

| Thiazole Orange Derivative (Compound 1) | Staphylococcus aureus | - | ~1.5 - 3 | [1] |

| Other Staphylococci | - | ~0.75 - 3.0 | [1] | |

| Escherichia coli | - | ~1.5 | [1] | |

| 1-methylquinolinium derivatives (c2, c9) | Staphylococcus aureus | ATCC 29213 | 1 | [1] |

| MRSA & VRE | - | 1 - 4 | [1] | |

| 3-aminobenzamide derivative (Compound 28) | Staphylococcus aureus | - | 0.5 - 1 | [1] |

Experimental Protocols

The characterization of FtsZ inhibitors involves a series of in vitro and cell-based assays to determine their antibacterial potency and mechanism of action.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology: Broth Microdilution

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of Inhibitor: The FtsZ inhibitor is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (no inhibitor) and negative (no bacteria) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible turbidity.

FtsZ Polymerization Assay

This assay measures the ability of a compound to inhibit the GTP-dependent polymerization of purified FtsZ protein.

Methodology: Light Scattering

-

Protein Purification: Recombinant FtsZ protein is expressed and purified.

-

Reaction Mixture: Purified FtsZ is mixed in a polymerization buffer (e.g., MES buffer with MgCl₂ and KCl) with or without the test inhibitor.

-

Initiation of Polymerization: Polymerization is initiated by the addition of GTP.

-

Measurement: The increase in light scattering at a specific wavelength (e.g., 340 nm) is monitored over time using a spectrophotometer or plate reader. A decrease in the rate or extent of light scattering in the presence of the inhibitor indicates inhibition of polymerization.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.

Methodology: Malachite Green Phosphate Assay

-

Reaction Setup: Purified FtsZ is incubated with GTP in the presence and absence of the test inhibitor.

-

GTP Hydrolysis: The reaction is allowed to proceed for a defined period, during which FtsZ hydrolyzes GTP to GDP and inorganic phosphate (Pi).

-

Phosphate Detection: The reaction is stopped, and a malachite green reagent is added. This reagent forms a colored complex with the released inorganic phosphate.

-

Quantification: The absorbance of the complex is measured at a specific wavelength (e.g., 620 nm). A decrease in absorbance in the presence of the inhibitor indicates a reduction in GTPase activity.

Caption: Experimental workflow for FtsZ inhibitor discovery.

Conclusion

FtsZ remains a compelling and relatively unexploited target for the development of novel antibacterial agents. The inhibitors discovered to date demonstrate the potential of this approach to combat challenging bacterial pathogens, including multidrug-resistant strains. Further research focusing on the optimization of compound libraries for improved spectrum, potency, and pharmacokinetic properties is crucial for translating the promise of FtsZ inhibition into clinically effective therapeutics. The experimental protocols outlined in this guide provide a foundational framework for the continued discovery and characterization of new FtsZ-targeting antibacterial drugs.

References

- 1. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 2. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Novel compound with potential of an antibacterial drug targets FtsZ protein | Biochemical Journal | Portland Press [portlandpress.com]

- 6. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Quinolinium Ring: A Cornerstone in the Design of Potent FtsZ Inhibitors

An In-depth Technical Guide on the Core Importance of the Quinolinium Moiety in FtsZ-IN-1 and its Analogs for the Development of Novel Antibacterial Agents

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel bacterial targets and innovative chemical scaffolds. The bacterial cell division protein, FtsZ, represents a promising target due to its essential role in cytokinesis and its high conservation across a broad range of pathogenic bacteria. This whitepaper provides a comprehensive technical overview of a novel class of FtsZ inhibitors characterized by a quinolinium core, with a specific focus on the potent inhibitor this compound. We delve into the critical role of the quinolinium ring in the structure-activity relationship of these compounds, presenting key quantitative data, detailed experimental methodologies, and a mechanistic overview of their interaction with FtsZ. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antibacterial therapeutics.

Introduction: FtsZ as a Prime Antibacterial Target

Bacterial cell division is a meticulously orchestrated process, central to which is the formation of the Z-ring, a polymeric structure composed of FtsZ protein subunits. FtsZ, a homolog of eukaryotic tubulin, polymerizes in a GTP-dependent manner at the mid-cell, serving as a scaffold for the recruitment of other proteins that constitute the divisome.[1][2] The proper assembly and dynamic function of the Z-ring are indispensable for bacterial proliferation, making FtsZ an attractive target for the development of novel antibiotics.[1][2] Inhibition of FtsZ polymerization or disruption of Z-ring dynamics leads to filamentation and eventual cell death.[3]

A promising class of FtsZ inhibitors has emerged based on a 1-methylquinolinium scaffold.[1][4] These compounds have demonstrated significant antibacterial activity, particularly against Gram-positive pathogens. This guide focuses on this compound, a lead compound from this series, and elucidates the paramount importance of its quinolinium ring for its biological activity.

The Pivotal Role of the Quinolinium Ring in this compound

This compound, also identified as compound A3 in the foundational study by Zhong et al., is a potent inhibitor of FtsZ.[1] Its chemical structure features a 1-methylquinolinium core, which has been demonstrated to be a critical pharmacophore for its anti-FtsZ and antibacterial activity.

Chemical Structure of this compound

The core structure of this compound is a substituted 1-methylquinolinium iodide. The specific substitutions on the quinolinium ring are crucial for its interaction with the FtsZ protein.

Caption: Core chemical features of this compound.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the quinolinium scaffold has revealed key insights into the structural requirements for potent FtsZ inhibition. The position and nature of substituents on the quinolinium ring dramatically influence antibacterial efficacy.

Table 1: Structure-Activity Relationship of Quinolinium-Based FtsZ Inhibitors against S. aureus

| Compound | Substitution Position | R Group (Amine Substituent) | MIC (μg/mL) against S. aureus ATCC 29213 |

| This compound (A3) | C4 | Piperidin-1-yl | 0.5 |

| A1 | C4 | Pyrrolidin-1-yl | 1 |

| A2 | C4 | Morpholino | 2 |

| A4 | C4 | N,N-diethylamino | 4 |

| A5 | C4 | N-ethyl-N-phenylamino | 8 |

| B3 | C2 | Piperidin-1-yl | 4 |

| B1 | C2 | Pyrrolidin-1-yl | 8 |

| B2 | C2 | Morpholino | 16 |

Data summarized from Zhong et al., 2022.[1]

The data clearly indicates that:

-

Positional Isomerism is Critical: Substituents at the 4-position of the quinolinium ring consistently exhibit greater antibacterial activity than their counterparts at the 2-position.[1]

-

Cyclic Amines are Preferred: Compounds bearing a cyclic amine substituent, such as the piperidinyl group in this compound, demonstrate superior potency compared to those with linear amine substituents.[1]

Mechanism of Action: Promotion of FtsZ Polymerization

Unlike many FtsZ inhibitors that prevent polymerization, this compound and its analogs act by promoting the assembly of FtsZ filaments.[1] This aberrant stabilization of FtsZ polymers disrupts the dynamic nature of the Z-ring, leading to a cessation of cell division and subsequent bacterial cell death. Molecular docking studies suggest that this compound binds to the interdomain cleft of FtsZ, a site distinct from the GTP-binding pocket.[1] This allosteric binding is believed to induce a conformational change in the FtsZ protein, favoring the polymerized state.

Caption: Mechanism of this compound action.

Experimental Protocols

The following protocols are based on the methodologies described for the characterization of this compound and its analogs.[1]

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the quinolinium derivatives is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.

-

Compound Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: The bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

- 1. At the heart of bacterial cytokinesis: the Z ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FtsZ - Wikipedia [en.wikipedia.org]

- 4. journals.aps.org [journals.aps.org]

FtsZ-IN-1: A Technical Guide to the Inhibition of FtsZ Polymerization for Novel Antibacterial Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FtsZ-IN-1, a representative small molecule inhibitor of the bacterial cell division protein FtsZ. While the specific designation "this compound" is used here for illustrative purposes, the data and methodologies presented are based on well-characterized FtsZ inhibitors from the scientific literature, such as the benzamide derivative PC190723 and other reported compounds. This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize the inhibition of FtsZ polymerization by this class of compounds.

Introduction to FtsZ as an Antibacterial Target

Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial protein in bacterial cell division.[1][2] It is a prokaryotic homolog of eukaryotic tubulin and polymerizes in a GTP-dependent manner to form the Z-ring at the site of cell division.[1][3] This dynamic structure serves as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal wall synthesis and cell constriction.[4] The essential and highly conserved nature of FtsZ across a wide range of bacterial species, coupled with its significant structural differences from its eukaryotic counterpart, makes it an attractive target for the development of novel antibacterial agents.[1][5][6]

This compound represents a class of synthetic inhibitors that target FtsZ, disrupting its polymerization dynamics and consequently blocking bacterial cell division, leading to cell death.

Mechanism of Action of this compound

This compound and similar inhibitors act by binding to a specific site on the FtsZ protein, which is distinct from the GTP-binding site. This allosteric binding stabilizes the FtsZ polymer, leading to an increase in polymer mass and a reduction in the dynamic turnover of FtsZ subunits. By promoting bundling and inhibiting the disassembly of FtsZ filaments, this compound effectively locks the Z-ring in a non-functional state, thereby halting cell division.[7][8] This mechanism is distinct from inhibitors that prevent polymerization altogether. The increased stability of the FtsZ polymers also leads to a decrease in the intrinsic GTPase activity of FtsZ, which is coupled to its polymerization dynamics.[3][5]

Quantitative Data for FtsZ Inhibition

The efficacy of FtsZ inhibitors can be quantified through various in vitro and in vivo assays. The following tables summarize representative quantitative data for FtsZ inhibitors similar to this compound.

Table 1: In Vitro Inhibition of FtsZ Activity

| Compound Class | Target Species | Assay | IC50 | Reference |

| Benzamide (e.g., PC190723) | S. aureus | GTPase Activity | 55 ng/mL | [5] |

| Berberine Derivative (Compound 1) | S. aureus | GTPase Activity | 38 µg/mL | [5] |

| Coumarin (Scopoletin) | B. subtilis | GTPase Activity | 23 µM | [5][9] |

| Coumarin (Scopoletin) | B. subtilis | Polymerization | 41 µM | [5][9] |

| Chrysophaentin A | E. coli | GTPase Activity | 6.7 ± 1.7 µg/mL | [9] |

| Viriditoxin | E. coli | GTPase Activity | 7.0 µg/mL | [9] |

| Viriditoxin | E. coli | Polymerization | 8.2 µg/mL | [9] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound Class | Bacterial Species | MIC | Reference |

| Benzamide (e.g., PC190723) | S. aureus (MSSA & MRSA) | 0.5 - 1.0 µg/mL | [8] |

| Berberine Derivatives | S. aureus (MRSA & MSSA) | 2 - 8 µg/mL | [5] |

| Berberine Derivatives | E. faecalis (VSE & VRE) | 4 - 16 µg/mL | [5] |

| Berberine Derivatives | E. coli | 32 - 128 µg/mL | [5] |

| C109 | S. aureus (MSSA) | 1 - 8 µg/mL | [10] |

| C109 | S. aureus (MRSA) | 1 - 8 µg/mL | [10] |

| C11 | S. aureus | 2 µg/mL | [6] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of FtsZ inhibitors. The following are standard protocols for key experiments.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as FtsZ monomers assemble into larger polymers.

Materials:

-

Purified FtsZ protein

-

Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl₂, 1 mM EGTA)[1]

-

GTP solution (100 mM stock)

-

This compound (or other inhibitor) in a suitable solvent (e.g., DMSO)

-

Spectrofluorometer capable of measuring 90° light scattering

Protocol:

-

Prepare the reaction mixture in a cuvette by adding polymerization buffer, FtsZ protein (final concentration typically 5-12 µM), and the desired concentration of this compound or vehicle control (e.g., DMSO).[1][11]

-

Incubate the mixture for a few minutes at the desired temperature (e.g., 30°C or 37°C) to establish a baseline reading.[11]

-

Initiate polymerization by adding GTP to a final concentration of 1-2 mM.[1][11]

-

Immediately begin monitoring the change in light scattering at a fixed wavelength (e.g., 340 nm or 350 nm) over time.

-

The rate of polymerization is determined from the initial slope of the light scattering curve. The extent of polymerization is determined by the plateau of the curve.

-

The IC50 value for polymerization inhibition can be determined by measuring the effect of a range of inhibitor concentrations on the rate or extent of polymerization.

FtsZ Polymerization Assay (Sedimentation)

This endpoint assay separates FtsZ polymers from monomers by ultracentrifugation to quantify the amount of polymerized protein.

Materials:

-

Purified FtsZ protein

-

Polymerization buffer

-

GTP and GDP solutions

-

This compound (or other inhibitor)

-

Ultracentrifuge with a suitable rotor (e.g., TLA 100.2)

-

SDS-PAGE equipment and reagents

Protocol:

-

Prepare reaction mixtures containing polymerization buffer, FtsZ (typically 10-12 µM), and various concentrations of this compound or vehicle control.[1][12]

-

Initiate polymerization by adding GTP (final concentration 1-2 mM). A negative control with GDP should be included.[1]

-

Incubate the reactions for a set period (e.g., 10-20 minutes) at the desired temperature to allow polymerization to reach a steady state.[1]

-

Centrifuge the samples at high speed (e.g., >100,000 x g) for a sufficient time (e.g., 10-15 minutes) to pellet the FtsZ polymers.[1][13]

-

Carefully separate the supernatant (containing FtsZ monomers) from the pellet (containing FtsZ polymers).

-

Resuspend the pellet in a volume of buffer equal to the supernatant volume.

-

Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.

-

Quantify the protein bands (e.g., by densitometry) to determine the percentage of FtsZ in the polymerized (pellet) fraction.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is an indicator of its polymerization dynamics. A common method is the malachite green assay, which detects the release of inorganic phosphate.

Materials:

-

Purified FtsZ protein

-

Assay buffer (e.g., 50 mM MOPS, pH 6.5, 200 mM KCl, 5 mM MgCl₂)[14]

-

GTP solution

-

This compound (or other inhibitor)

-

Malachite green phosphate assay kit

-

Microplate reader

Protocol:

-

In a 96-well plate, add the assay buffer, FtsZ protein (typically 3 µM), and serial dilutions of this compound or vehicle control.[14]

-

Pre-incubate the plate at the reaction temperature (e.g., 37°C) for a few minutes.[14]

-

Initiate the reaction by adding GTP (final concentration ~250 µM).[14]

-

Incubate for a specific time (e.g., 10 minutes) to allow for GTP hydrolysis.[14]

-

Stop the reaction and develop the color by adding the malachite green reagent according to the manufacturer's instructions.[14]

-

Measure the absorbance at the appropriate wavelength (e.g., 600-650 nm).[14]

-

A standard curve using known concentrations of phosphate should be prepared to quantify the amount of phosphate released.

-

The GTPase activity is expressed as the amount of phosphate released per unit of time per amount of FtsZ. The IC50 for GTPase inhibition is determined by plotting the activity against the inhibitor concentration.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the inhibition of FtsZ by this compound.

Caption: FtsZ Polymerization and Inhibition Pathway.

Caption: Experimental Workflow for FtsZ Inhibitor Analysis.

Caption: Logical Relationship of FtsZ Inhibition to Bactericidal Effect.

Conclusion

The inhibition of FtsZ polymerization presents a promising strategy for the development of new antibacterial drugs with a novel mechanism of action. This compound, as a representative of a class of potent FtsZ inhibitors, demonstrates significant in vitro activity against FtsZ and antibacterial efficacy against clinically relevant pathogens, including resistant strains. The experimental protocols and data presented in this guide provide a framework for the identification, characterization, and optimization of new FtsZ-targeting antibacterial agents. Further research and development in this area are critical to combat the growing threat of antimicrobial resistance.

References

- 1. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Filamentous Thermosensitive Mutant Z: An Appealing Target for Emerging Pathogens and a Trek on Its Natural Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antistaphylococcal Activity of the FtsZ Inhibitor C109 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: FtsZ Inhibitor-Induced Bacterial Cell Filamentation with PC190723 as a Core Example

A Note on Nomenclature: This technical guide focuses on the induction of bacterial cell filamentation via the inhibition of the FtsZ protein. While the initial topic specified "FtsZ-IN-1," this appears to be a non-standard or placeholder designation. Therefore, this document will use the well-characterized and potent FtsZ inhibitor, PC190723 , as a representative compound to illustrate the core principles, experimental validation, and downstream effects of FtsZ inhibition. The methodologies and principles described herein are broadly applicable to other small molecules that target FtsZ and induce a similar phenotype.

Introduction: FtsZ as a Target for Novel Antibacterials

The global rise of antibiotic resistance necessitates the discovery of novel antibacterial agents that act on underexploited cellular pathways. The bacterial cell division machinery presents a promising set of targets, with the Filamenting temperature-sensitive mutant Z (FtsZ) protein at its core. FtsZ, a homolog of eukaryotic tubulin, is a highly conserved GTPase that polymerizes at the mid-cell to form the Z-ring.[1] This dynamic structure acts as a scaffold for the recruitment of other divisome proteins, which collectively orchestrate the synthesis of the septal wall and the constriction of the cell to yield two daughter cells.[2]

Inhibition of FtsZ's function disrupts the formation or stability of the Z-ring, leading to a failure of cytokinesis. While the bacterium continues to grow in length, it cannot divide, resulting in a characteristic filamentous morphology.[3] Small molecules that can induce this effect are valuable as potential therapeutics and as tool compounds for studying the intricacies of bacterial cell division.

PC190723 is a potent, 3-methoxybenzamide derivative that specifically targets FtsZ in Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[4][5] Its mechanism of action involves the stabilization of FtsZ polymers, disrupting the dynamic nature of the Z-ring required for cell division.[5] This guide provides an in-depth overview of the action of PC190723, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual workflows of the underlying biological and experimental processes.

Mechanism of Action of PC190723

PC190723 exerts its antibacterial effect by directly binding to FtsZ and altering its polymerization dynamics. Unlike inhibitors that prevent polymerization, PC190723 acts as a polymer-stabilizing agent, analogous to the action of Taxol on eukaryotic tubulin.[4]

The key aspects of its mechanism are:

-

Binding Site: PC190723 binds to a site located in the interdomain cleft of FtsZ, between the C-terminal domain and the core helix H7.[6][7] This site is analogous to the Taxol-binding site on tubulin.

-

Polymer Stabilization: The binding of PC190723 stabilizes FtsZ in a conformation that is favorable for polymerization.[6][7] This leads to an over-stimulation of FtsZ assembly and the formation of non-functional, stable filaments.[8]

-

Inhibition of Dynamics: The normal function of the Z-ring relies on the rapid turnover and treadmilling of FtsZ subunits, which is coupled to GTP hydrolysis.[2] By stabilizing the polymers, PC190723 inhibits this essential dynamic behavior, effectively freezing the Z-ring in a non-productive state.[6]

-

Consequence: The stabilized, non-dynamic FtsZ structures are incapable of mediating the constriction of the cell, leading to a complete block in cell division and the subsequent formation of elongated, filamentous cells.[5][9]

Quantitative Data: In Vitro Efficacy of PC190723

The antibacterial potency of FtsZ inhibitors is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of PC190723 against Staphylococcus aureus

| Strain | Resistance Profile | MIC (µg/mL) | Reference(s) |

| ATCC 29213 | Methicillin-Sensitive S. aureus (MSSA) | 1.0 | [9] |

| ATCC 19636 | MSSA | 1.0 | [9] |

| Smith | MSSA | 1.0 | [9] |

| 8325-4 | MSSA | 0.5 - 1.0 | [8] |

| ATCC 33591 | Methicillin-Resistant S. aureus (MRSA) | 1.0 | [8] |

| ATCC 43300 | MRSA | 1.0 | [8] |

| NRS1 | MRSA | 1.0 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize FtsZ inhibitors like PC190723.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., S. aureus ATCC 29213). b. Inoculate the colonies into a sterile tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of PC190723 in dimethyl sulfoxide (DMSO). b. Perform a serial two-fold dilution of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. Ensure the final DMSO concentration does not inhibit bacterial growth (typically ≤1%).

3. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. b. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). c. Seal the plate and incubate at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol for Bacterial Cell Filamentation Assay

This protocol uses phase-contrast microscopy to observe changes in bacterial morphology.

1. Bacterial Culture Preparation: a. Grow an overnight culture of the test bacterium (e.g., B. subtilis or S. aureus) in a suitable broth medium (e.g., Tryptic Soy Broth, TSB) at 37°C. b. Dilute the overnight culture into fresh, pre-warmed broth to an optical density at 600 nm (OD₆₀₀) of ~0.05.

2. Treatment with Inhibitor: a. Divide the diluted culture into flasks or tubes. b. Add PC190723 at various concentrations (e.g., 1x, 2x, and 4x MIC). Include a DMSO-only vehicle control. c. Incubate the cultures at 37°C with shaking for a defined period (e.g., 2-4 hours, or equivalent to 2-3 generation times).

3. Sample Preparation for Microscopy: a. After incubation, take a small aliquot (e.g., 5 µL) from each culture. b. Place the aliquot on a clean glass microscope slide and cover with a coverslip. To immobilize the cells, an agarose pad (1-1.5% agarose in PBS) can be used.

4. Imaging: a. Visualize the cells using a phase-contrast microscope at 100x magnification (oil immersion). b. Capture images of multiple fields of view for each treatment condition. c. Observe the morphology of the cells. Untreated cells should exhibit normal morphology (e.g., cocci for S. aureus, rods for B. subtilis), while cells treated with an effective FtsZ inhibitor will appear elongated or filamentous.

Protocol for FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of purified FtsZ protein in real-time by measuring the increase in 90° light scattering as polymers form.[10][11]

1. Reagents and Buffers: a. Purified FtsZ protein. b. Polymerization Buffer: 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂.[10] c. GTP stock solution (e.g., 20 mM in polymerization buffer). d. PC190723 stock solution in DMSO.

2. Assay Procedure: a. Pre-warm the polymerization buffer and a fluorometer cuvette to 30°C. b. In the cuvette, add the polymerization buffer, purified FtsZ (to a final concentration of ~12.5 µM), and the desired concentration of PC190723 or DMSO vehicle control.[10] The total volume should be around 300 µL. c. Place the cuvette in the fluorometer and allow the baseline signal to stabilize for several minutes. d. Initiate polymerization by adding GTP to a final concentration of 1 mM.[10] e. Immediately begin recording the 90° light scattering signal over time. Set both excitation and emission wavelengths to 350 nm.[10]

3. Data Analysis: a. Plot the light scattering intensity as a function of time. b. An increase in light scattering indicates FtsZ polymerization. Compare the rate and extent of polymerization in the presence and absence of PC190723. A polymer-stabilizing agent like PC190723 is expected to increase the rate and/or the final plateau of light scattering.

Protocol for FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization. A common method is to measure the release of inorganic phosphate (Pi).[12]

1. Reagents and Buffers: a. Purified FtsZ protein. b. Polymerization Buffer (as in 4.3). c. GTP stock solution. d. PC190723 stock solution in DMSO. e. Malachite Green reagent for phosphate detection.

2. Assay Procedure: a. Set up reactions in a 96-well plate. Each reaction should contain polymerization buffer, FtsZ (e.g., 5 µM), and the desired concentration of PC190723 or DMSO control. b. Pre-incubate the plate at 30°C for 5 minutes. c. Initiate the reaction by adding GTP (e.g., to 1 mM final concentration). d. At various time points (e.g., 0, 5, 10, 15, 20 minutes), stop the reaction in designated wells by adding the Malachite Green reagent, which is acidic and will halt the enzymatic reaction. e. Create a standard curve using known concentrations of inorganic phosphate.

3. Measurement and Analysis: a. After a color development period (typically 15-20 minutes), measure the absorbance of the wells at ~620-650 nm using a plate reader. b. Use the phosphate standard curve to calculate the amount of Pi released in each well at each time point. c. Plot the concentration of Pi released versus time for each condition. The slope of this line represents the rate of GTP hydrolysis. d. Compare the rates between the control and PC190723-treated samples. PC190723 is expected to inhibit or reduce the steady-state GTPase activity due to polymer stabilization.

Visualizations: Pathways and Workflows

Caption: Bacterial cell division pathway and the inhibitory mechanism of PC190723.

Caption: Experimental workflow for characterizing FtsZ inhibitors.

References

- 1. FtsZ - Wikipedia [en.wikipedia.org]

- 2. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. researchgate.net [researchgate.net]

- 8. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FtsZ-IN-1 in Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial prokaryotic cytoskeletal protein and a homolog of eukaryotic tubulin.[1][2] It plays a pivotal role in bacterial cell division by polymerizing at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the divisome.[1][3][4] The proper formation and constriction of the Z-ring are essential for bacterial cytokinesis.[1][5] The inhibition of FtsZ polymerization disrupts the cell division process, leading to filamentation or cell enlargement and eventual cell death, making it a promising target for novel antibacterial agents.[6][7] FtsZ-IN-1 is a small molecule inhibitor designed to target FtsZ, offering a potential avenue for the development of new antibiotics, particularly against drug-resistant strains. These application notes provide detailed protocols for the experimental use of this compound in bacterial culture.

Mechanism of Action of FtsZ Inhibitors

FtsZ inhibitors, such as this compound, typically function by binding to FtsZ monomers, thereby preventing their polymerization into protofilaments. This disruption of FtsZ assembly inhibits the formation of the Z-ring at the bacterial division site. The absence of a functional Z-ring stalls the cell division process, resulting in characteristic morphological changes, such as the elongation of rod-shaped bacteria or the enlargement of cocci, and ultimately leads to bacterial cell death.[7]

Caption: Mechanism of FtsZ Inhibition by this compound.

Quantitative Data: Minimum Inhibitory Concentrations (MICs) of FtsZ Inhibitors

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various FtsZ inhibitors against different bacterial strains as reported in the literature. This data provides a comparative baseline for the expected potency of this compound.

| FtsZ Inhibitor | Bacterial Strain | MIC (µg/mL) | Reference |

| PC190723 | Staphylococcus aureus | 0.5 - 2 | [6] |

| PC190723 | Bacillus subtilis 168 | 0.5 | [6] |

| Compound 1 | Staphylococcus aureus (panel) | 0.06 - 0.5 | [8] |

| Compound 1 | Staphylococcus epidermidis (panel) | 0.03 - 0.12 | [8] |

| S2727 | Bacillus subtilis 168 | 16 | [6] |

| S2727 | Staphylococcus aureus 29213 | 32 | [6] |

| S2163 | Staphylococcus aureus (MRSA strains) | 32 - 64 | [6] |

| Berberine derivatives | Staphylococcus aureus | 2 - 8 | [1] |

| Berberine derivatives | Enterococcus faecalis | 4 - 16 | [1] |

| C11 | Staphylococcus aureus | 2 | [9] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain, such as Staphylococcus aureus.

Materials:

-

This compound

-

Target bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

-

Further dilute the stock solution in CAMHB to a working concentration that is twice the highest concentration to be tested.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick a few colonies of the target bacterium and inoculate into CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

-

Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

-

Broth Microdilution Assay:

-

In a 96-well plate, perform a two-fold serial dilution of the this compound working solution in CAMHB. The final volume in each well should be 50 µL.

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

-

Protocol 2: Assessment of this compound Effect on Bacterial Morphology

This protocol describes how to observe the morphological changes in bacteria treated with this compound using microscopy.

Materials:

-

This compound

-

Target bacterial strain

-

CAMHB

-

Microscope slides and coverslips

-

Microscope with phase-contrast or differential interference contrast (DIC) optics and a camera

-

Fixative (e.g., 4% paraformaldehyde)

-

Stain (optional, e.g., DAPI for DNA visualization)

Procedure:

-

Bacterial Culture and Treatment:

-

Grow the target bacteria in CAMHB to the early- to mid-logarithmic phase.

-

Treat the bacterial culture with this compound at a concentration equal to or slightly above its MIC.

-

Incubate the treated culture at 37°C for a period of time (e.g., 2-4 hours) to allow for morphological changes to occur. An untreated culture should be incubated as a control.

-

-

Sample Preparation for Microscopy:

-

At different time points, withdraw a small aliquot of the treated and untreated cultures.

-

Fix the bacterial cells by adding a fixative solution.

-

(Optional) Stain the cells with a suitable dye, such as DAPI, to visualize the nucleoids.

-

-

Microscopy:

-

Place a drop of the fixed bacterial suspension onto a microscope slide and cover with a coverslip.

-

Observe the bacterial morphology under the microscope.

-

Capture images of the treated and untreated bacteria. Look for characteristic signs of FtsZ inhibition, such as cell filamentation in rod-shaped bacteria or increased cell size in cocci.[7]

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the antibacterial activity and mechanism of this compound.

Caption: Experimental Workflow for this compound Evaluation.

References

- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. FtsZ dynamics in bacterial division: what, how, and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FtsZ in Bacterial Cytokinesis: Cytoskeleton and Force Generator All in One - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: FtsZ-IN-1 In Vitro FtsZ Polymerization Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: FtsZ (Filamenting temperature-sensitive mutant Z) is an essential cytoskeletal protein in most bacteria, playing a pivotal role in cell division.[1] It is a homolog of eukaryotic tubulin and polymerizes in a GTP-dependent manner to form the Z-ring at the division site.[2] The Z-ring acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal peptidoglycan synthesis and cell constriction.[3] The dynamic nature of the Z-ring, involving rapid polymerization and depolymerization, is crucial for its function.[1] Due to its essential and highly conserved nature, FtsZ is an attractive target for the development of novel antibacterial agents.[4][5][6]

FtsZ-IN-1 is a potent, quinolinium-based inhibitor of FtsZ function.[7][8] Unlike inhibitors that prevent polymerization, this compound acts by enhancing or stabilizing FtsZ polymers.[7] This stabilization disrupts the normal dynamics of the Z-ring, leading to an arrest of cell division and causing cell elongation, ultimately resulting in bacterial death.[7] These application notes provide detailed protocols for characterizing the in vitro effects of this compound on FtsZ polymerization using light scattering, sedimentation, and GTPase activity assays.

Mechanism of Action of this compound

FtsZ monomers, in the presence of GTP, assemble in a head-to-tail fashion to form single-stranded protofilaments.[9] This assembly process is dynamic and reversible. The Z-ring in vivo is a structure composed of these protofilaments tethered to the cell membrane.[10] Proper cytokinesis requires the Z-ring to be highly dynamic, with a constant turnover of FtsZ subunits that allows for remodeling and constriction.[2]

This compound disrupts this process by binding to and stabilizing the FtsZ polymers.[7] This hyper-stabilization inhibits the disassembly of the protofilaments, locking them in a polymerized state. While this leads to an increase in the overall amount of polymerized FtsZ, it abrogates the dynamic instability required for the Z-ring's constrictive function, thus inhibiting cell division.[7]

Caption: Mechanism of FtsZ polymerization and inhibition by this compound.

Quantitative Data for this compound

The following table summarizes the reported biological activity of this compound.[7] Researchers should use this data as a reference for expected outcomes in their own experiments.

| Parameter | Test Organism / Cell Line | Value | Reference |

| MIC | S. aureus | 0.5 - 4 µg/mL | [7] |

| B. subtilis | 1 - 4 µg/mL | [7] | |

| E. faecium | 4 - 8 µg/mL | [7] | |

| E. coli | 64 µg/mL | [7] | |

| P. aeruginosa | >64 µg/mL | [7] | |

| Cytotoxicity (IC₅₀) | L929 (murine fibroblast) | 12.77 µg/mL | [7] |

| HK-2 (human kidney) | 9.42 µg/mL | [7] | |

| Hemolytic Toxicity (IC₅) | Murine Erythrocytes | 64 µg/mL | [7] |

Experimental Protocols

The following protocols are adapted from established methods for studying FtsZ polymerization.

Caption: General experimental workflow for in vitro FtsZ polymerization assays.

Protocol 1: Light Scattering Assay for FtsZ Polymerization

This real-time assay measures the increase in light scattering caused by the formation of FtsZ polymers. For an enhancer like this compound, an increase in the scattering signal compared to the control is expected.

Materials:

-

Purified FtsZ protein

-

Polymerization Buffer (PB): 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂

-

GTP stock solution: 10 mM in PB

-

This compound stock solution in DMSO

-

Fluorometer or spectrophotometer with a 90° light scattering module

-

Temperature-controlled cuvette holder

Methodology:

-

Preparation: Set the fluorometer to measure 90° light scattering with both excitation and emission wavelengths at 350 nm. Set the temperature of the cuvette holder to 30°C.

-

Reaction Mixture: In a fluorometer cuvette, prepare the reaction mixture by adding the following components to a final volume of 200 µL:

-

Polymerization Buffer

-

FtsZ protein (final concentration of 5-12 µM)

-

This compound at various concentrations (e.g., 0.1x to 10x expected IC₅₀) or an equivalent volume of DMSO for the control.

-

-

Baseline Reading: Place the cuvette in the holder and allow the mixture to equilibrate for 5-8 minutes. Record the light scattering signal to establish a stable baseline.

-

Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM. Mix gently but quickly.

-

Data Acquisition: Immediately begin recording the light scattering intensity over time for 10-20 minutes.

-

Analysis: Plot the change in light scattering intensity against time. Compare the curves for different concentrations of this compound to the DMSO control. An increase in the signal amplitude or rate of polymerization indicates enhancement by the compound.

Protocol 2: Sedimentation Assay

This endpoint assay separates polymerized FtsZ (pellet) from monomeric/oligomeric FtsZ (supernatant) by ultracentrifugation.

Materials:

-

Same reagents as Protocol 1

-

Ultracentrifuge with a fixed-angle rotor (e.g., TLA-100)

-

Polycarbonate centrifuge tubes

-

SDS-PAGE equipment and reagents

Methodology:

-